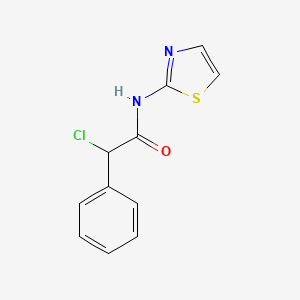

N-(1,3-thiazol-2-yl)-2-chloro-2-phénylacétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

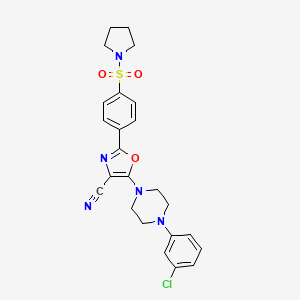

2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide is a chemical compound that serves as a building block in organic synthesis. It is characterized by the presence of a thiazole ring, a phenyl group, and a chloroacetamide moiety. This compound is of interest due to its potential applications in the synthesis of more complex molecules, particularly in the formation of ring annulated thiazolo[3,2-a]pyrimidinone products, which could have significant implications in medicinal chemistry and drug discovery .

Synthesis Analysis

The synthesis of 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks. The process includes the formation of the title compound with acceptable yields, where by-products such as aniline or 2-aminobenzothiazole are eliminated. This method provides a pathway to create a variety of thiazolo[3,2-a]pyrimidinone derivatives, which are confirmed through analytical and spectral studies, including single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide has been elucidated through crystallographic studies. The acetamide group forms distinct dihedral angles with the phenyl and thiazole rings, indicating a specific spatial arrangement that could influence its reactivity and interaction with other molecules. The crystal structure is further characterized by hydrogen bonding and π-π interactions, which contribute to the stability of the molecule in its solid state .

Chemical Reactions Analysis

While the specific chemical reactions of 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide are not detailed in the provided papers, the compound's role as a building block suggests that it can undergo various chemical transformations. Its electrophilic nature implies that it can participate in nucleophilic substitution reactions, potentially leading to the formation of heterocyclic compounds with biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide are inferred from its molecular structure and intermolecular interactions. The presence of chloro and acetamide functional groups indicates that the compound may exhibit polar characteristics, which could affect its solubility and reactivity. The crystal packing is influenced by intermolecular interactions such as C-H⋯O hydrogen bonds and C-H⋯π interactions, which are essential for understanding the compound's behavior in different environments .

Applications De Recherche Scientifique

- Les thiazoles ont été étudiés pour leurs propriétés antitumorales et cytotoxiques. Par exemple, des chercheurs ont synthétisé des [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acides arylidènehydrazides et évalué leur cytotoxicité sur des lignées cellulaires tumorales humaines. Certains composés ont démontré des effets puissants contre le cancer de la prostate .

- Une étude a synthétisé des composés liés à notre composé et a évalué leur activité inhibitrice de la COX-1. Bien qu'ils soient plus faibles que les inhibiteurs établis comme l'indométhacine et le diclofénac, ces dérivés ont montré une certaine inhibition de la COX-1 .

- Les thiazoles se trouvent dans divers composés biologiquement actifs, notamment les médicaments antirétroviraux (par exemple, le Ritonavir), les médicaments antifongiques (par exemple, l'Abafungin) et les médicaments antinéoplasiques (par exemple, la bléomycine et la Tiazofurine) .

- Le thiazole est une matière première pour divers composés chimiques. Notamment, il se trouve naturellement dans la vitamine B1 (thiamine), qui joue un rôle crucial dans la libération d'énergie à partir des glucides et le fonctionnement normal du système nerveux .

- Les chercheurs ont exploré la synthèse et la caractérisation de dérivés de thiazoles, y compris ceux liés à notre composé. Des techniques telles que la synthèse de thiazole de Hantzsch assistée par micro-ondes ont été employées .

Activité Antitumorale et Cytotoxique

Inhibition de la COX-1

Activités Biologiques des Thiazoles

Précurseur de la Vitamine B1 (Thiamine)

Synthèse et Caractérisation

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Safety and Hazards

Orientations Futures

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, future research could focus on the design and development of different thiazole derivatives, including 2-Chloro-2-phenyl-N-1,3-thiazol-2-ylacetamide, to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Propriétés

IUPAC Name |

2-chloro-2-phenyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-9(8-4-2-1-3-5-8)10(15)14-11-13-6-7-16-11/h1-7,9H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBCWILLJCUQQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=NC=CS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2517943.png)

![4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2517948.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2517949.png)

![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)

![16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2517958.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2517960.png)

![N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2517962.png)

![2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2517965.png)